

Isocetyl Stearoyl Stearate: A Technical Guide to Safety and Toxicology

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Compound of Interest

Compound Name: *Isocetyl stearoyl stearate*

Cat. No.: *B1499349*

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Disclaimer: Limited direct safety and toxicology data is publicly available for **Isocetyl Stearoyl Stearate**. This guide presents a comprehensive review of the available information, supplemented with data from the closely related and structurally analogous compound, Octyldodecyl Stearoyl Stearate, as assessed by the Cosmetic Ingredient Review (CIR). This information is intended to serve as a scientific reference and should be interpreted with appropriate expert consideration.

Introduction

Isocetyl Stearoyl Stearate is a synthetic ester that functions as a skin-conditioning agent, emollient, and viscosity-increasing agent in cosmetic and personal care formulations.^[1] Its molecular structure, characterized by a branched-chain alcohol and a long-chain fatty acid, imparts a desirable non-greasy and silky feel to products such as lotions, creams, and makeup.^[1] Regulatory bodies like the FDA and the EU Cosmetic Regulation have approved its use in cosmetics, typically within concentrations of 1% to 5%.^[1] While generally considered safe and non-toxic for cosmetic use, individuals with sensitive skin are advised to perform patch testing.^[1] It is noted to have a low to moderate potential for being comedogenic.^[1]

Toxicological Data Summary

Comprehensive toxicological data for **Isocetyl Stearoyl Stearate** is not readily available in the public domain. However, the safety of the structurally similar ingredient, Octyldodecyl Stearoyl

Stearate, has been extensively evaluated. The following tables summarize the key quantitative toxicology data for Octyldodecyl Stearoyl Stearate, which can be used as a surrogate to infer the safety profile of **Isocetyl Stearoyl Stearate**.

Table 1: Acute and Short-Term Toxicity Data for Octyldodecyl Stearoyl Stearate

Test Type	Species	Route	Dose/Concentration	Results	Reference
Acute Oral Toxicity (LD50)	Albino Rats	Oral	>20 g/kg	No mortality observed.	[2] [3]
14-Day Repeated Dose Oral Toxicity	Rats (5 male, 5 female)	Oral	5.0 g/kg	No deaths reported.	[2] [4]

Table 2: Dermal and Ocular Irritation Data for Octyldodecyl Stearoyl Stearate

Test Type	Species/System	Concentration	Results	Reference
Skin Irritation	Rabbits	Use concentrations	Non- to mildly irritating. One study reported moderate irritation.	[5]
Cumulative Irritation	Human (10 subjects)	10.4% in eyeshadow (21 applications)	Mild irritant.	[2]
Single-Insult Patch Test	Human	Use concentrations	Non-irritating to mildly irritating.	[5]
Ocular Irritation	Rabbits	100% (trade compound)	No reactions observed.	[2][5]
Ocular Irritation	Rabbits	10% in corn oil	No ocular irritation.	[5]
Ocular Irritation	Rabbits	7.5% in eyeliner	Moderately irritating.	[2][3]
Ocular Irritation	Rabbits	12.7% in concealer	Mildly irritating.	[2]
Ocular Irritation	Rabbits	7.8% in lipstick	No signs of ocular irritation.	[2]
In Vitro Ocular Irritation (EYETEX assay)	-	20.6% in nail cuticle pencil	Minimal to mild irritation.	[2][5]

Table 3: Skin Sensitization Data for Octyldodecyl Stearoyl Stearate

Test Type	Species	Concentration	Results	Reference
Human Repeat Insult Patch Test (HRIPT)	Human (107 subjects)	21.01% in makeup base	No potential for dermal irritation or allergic contact sensitization.	[2]
Clinical Tests	Human	-	Nonsensitizing.	[5]

Table 4: Genotoxicity Data for Octyldodecyl Stearoyl Stearate

Test Type	System	Concentration	Metabolic Activation	Results	Reference
Ames Test	Salmonella typhimurium	Up to 100 µl/plate	With and without S-9	Not mutagenic.	[2][5]
In Vivo Micronucleus Assay	Mouse	-	-	Did not produce a significant increase in micronucleated cells.	[5]

Experimental Protocols

Detailed experimental protocols for the studies on **Isocetyl Stearoyl Stearate** are not available. However, based on the information from the CIR reports on Octyldodecyl Stearoyl Stearate, the following are representative methodologies for key toxicological assessments.

Acute Oral Toxicity

- Test Guideline: Based on OECD Guideline 401 or similar.
- Species: Albino rats.

- Procedure: A limit test is typically performed where a high dose (e.g., >20 g/kg body weight) of the test substance is administered orally to a group of animals. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed at the end of the study.

Dermal and Ocular Irritation

- Test Guideline: Based on OECD Guidelines 404 (Dermal) and 405 (Ocular).
- Species: New Zealand White rabbits.
- Dermal Irritation Procedure: A small amount of the test substance is applied to a shaved area of the skin and covered with a gauze patch. The site is observed for erythema and edema at specified intervals (e.g., 24, 48, and 72 hours) after patch removal.
- Ocular Irritation Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)

- Test Guideline: Based on established clinical testing protocols.
- Subjects: Human volunteers.
- Induction Phase: The test material is applied to the same site on the skin under an occlusive patch for 24 hours, three times a week for a total of nine applications.
- Challenge Phase: Approximately two weeks after the final induction patch, a challenge patch is applied to a previously untreated site for 24 hours. The site is scored for any visible skin reactions (erythema, edema) at 24 and 48 hours post-application.

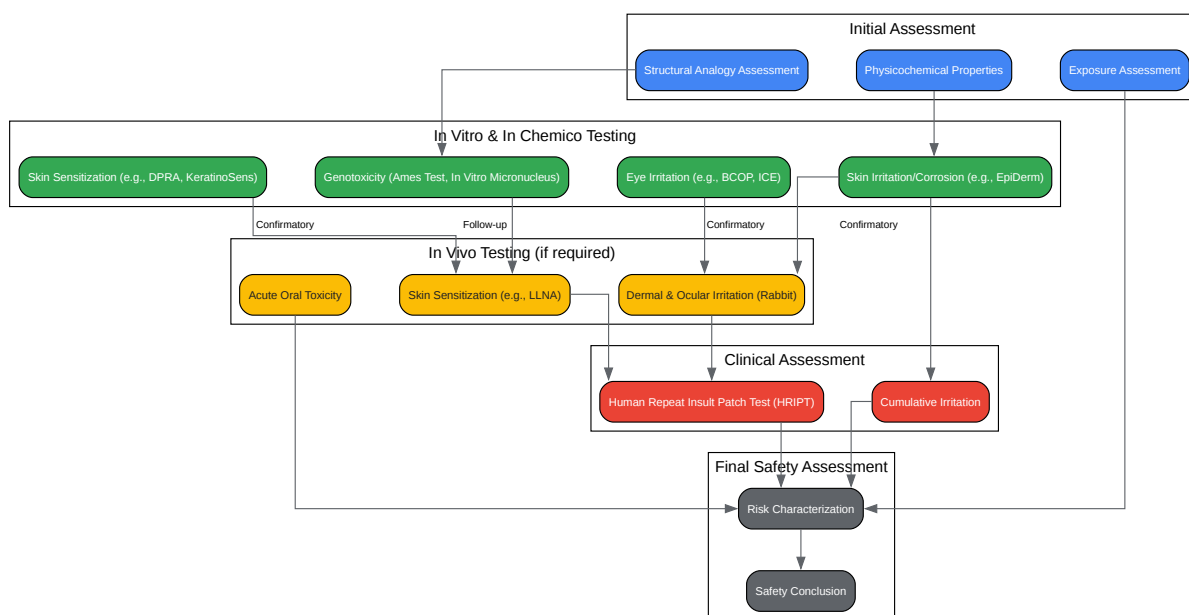
Genotoxicity (Ames Test)

- Test Guideline: Based on OECD Guideline 471.

- Test System: Multiple strains of *Salmonella typhimurium* with and without metabolic activation (S9 mix).
- Procedure: The test substance is incubated with the bacterial strains at various concentrations. The number of revertant colonies (mutated bacteria) is counted and compared to the control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Visualization of Safety Assessment Workflow

The following diagram illustrates a typical workflow for the safety assessment of a cosmetic ingredient like **Isocetyl Stearoyl Stearate**, integrating both in vitro and in vivo testing methodologies.



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Caption: Cosmetic Ingredient Safety Assessment Workflow.

Conclusion

Based on the available data for the structural analogue Octyldodecyl Stearoyl Stearate, **Isocetyl Stearoyl Stearate** is not expected to be acutely toxic, a significant skin or eye irritant at typical use concentrations, a skin sensitizer, or genotoxic. The Cosmetic Ingredient Review has concluded that Octyldodecyl Stearoyl Stearate is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[2] Given the structural similarity, a similar safety profile can be inferred for **Isocetyl Stearoyl Stearate**. However, it is recommended that formulators consider the potential for mild irritation, particularly in products intended for use around the eyes, and ensure that final formulations are confirmed to be non-irritating. Further studies directly on **Isocetyl Stearoyl Stearate** would be beneficial to solidify its safety profile.

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